molecular formula C9H6BrFS B15303523 3-(Bromomethyl)-4-fluoro-1-benzothiophene

3-(Bromomethyl)-4-fluoro-1-benzothiophene

Cat. No.: B15303523
M. Wt: 245.11 g/mol
InChI Key: DAXBQSUETMJEHT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluoro-1-benzothiophene is a heterocyclic compound featuring a benzothiophene core substituted with bromomethyl and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluoro-1-benzothiophene typically involves the bromomethylation of 4-fluoro-1-benzothiophene. One common method includes the reaction of 4-fluoro-1-benzothiophene with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4-fluoro-1-benzothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzothiophenes.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

  • Substituted benzothiophenes (e.g., azido, thiol, or alkoxy derivatives)
  • Sulfoxides and sulfones
  • Methyl derivatives

Scientific Research Applications

3-(Bromomethyl)-4-fluoro-1-benzothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-4-fluoro-1-benzothiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)-4-fluoro-1-benzothiophene is unique due to the presence of both bromomethyl and fluoro substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H6BrFS

Molecular Weight

245.11 g/mol

IUPAC Name

3-(bromomethyl)-4-fluoro-1-benzothiophene

InChI

InChI=1S/C9H6BrFS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2

InChI Key

DAXBQSUETMJEHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2CBr)F

Origin of Product

United States

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